1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine
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Overview
Description
1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine is a chemical compound that belongs to the class of thiadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine typically involves the reaction of 5-bromo-1,3,4-thiadiazole with ethanamine under controlled conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate, followed by the reaction with ethanamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.
Scientific Research Applications
1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell death . In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
1-(5-Benzylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has shown significant anticancer activity and is structurally similar to 1-(5-Bromo-1,3,4-thiadiazol-2-yl)ethanamine.
2-Alkyl/arylamino-5-(6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl-1,3,4-thiadiazoles: These compounds have demonstrated diverse biological activities, including antimicrobial properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the bromo group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H6BrN3S |
---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
1-(5-bromo-1,3,4-thiadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C4H6BrN3S/c1-2(6)3-7-8-4(5)9-3/h2H,6H2,1H3 |
InChI Key |
AKIKNDKXBWBHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(S1)Br)N |
Origin of Product |
United States |
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